molecular formula C19H26N2O3S B2650876 N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide CAS No. 1796947-77-7

N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide

Cat. No.: B2650876
CAS No.: 1796947-77-7
M. Wt: 362.49
InChI Key: ZRBYRNCTJJRQTA-UHFFFAOYSA-N
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Description

N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide: is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the bicyclic intermediate, 8-azabicyclo[3.2.1]oct-2-ene, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-methylbenzene-1-sulfonamide
  • N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-ethylbenzene-1-sulfonamide
  • N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-isopropylbenzene-1-sulfonamide

Uniqueness: The uniqueness of N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide lies in its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-19(2,3)14-7-11-17(12-8-14)25(23,24)20-13-18(22)21-15-5-4-6-16(21)10-9-15/h4-5,7-8,11-12,15-16,20H,6,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBYRNCTJJRQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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